molecular formula C21H16BrFO3 B13965389 Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate

Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate

Cat. No.: B13965389
M. Wt: 415.3 g/mol
InChI Key: DSXLKZSGJZLBNR-UHFFFAOYSA-N
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Description

Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of benzyl, benzyloxy, bromo, and fluoro substituents on the benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Benzylation: The protection of hydroxyl groups by converting them into benzyl ethers using benzyl bromide and a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Esterification: The formation of the benzoate ester by reacting the benzoic acid derivative with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The benzylic position can undergo oxidation to form benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced at the benzylic position using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) can replace the fluorine atom with an amine or thiol group.

Common Reagents and Conditions:

    Oxidizing Agents: KMnO4, CrO3, OsO4

    Reducing Agents: LiAlH4, NaBH4, H2/Pd

    Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides

Major Products:

    Oxidation Products: Benzoic acid derivatives

    Reduction Products: Benzyl alcohol derivatives

    Substitution Products: Amino, thiol, or alkoxy-substituted benzoates

Scientific Research Applications

Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (bromo and fluoro) and electron-donating groups (benzyloxy) can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • Benzyl 2-(benzyloxy)-4-chloro-5-fluorobenzoate
  • Benzyl 2-(benzyloxy)-4-bromo-5-chlorobenzoate
  • Benzyl 2-(benzyloxy)-4-bromo-5-methylbenzoate

Comparison: Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate is unique due to the combination of bromo and fluoro substituents, which can significantly affect its reactivity and interactions compared to similar compounds with different substituents. The presence of both electron-withdrawing and electron-donating groups provides a balance that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C21H16BrFO3

Molecular Weight

415.3 g/mol

IUPAC Name

benzyl 4-bromo-5-fluoro-2-phenylmethoxybenzoate

InChI

InChI=1S/C21H16BrFO3/c22-18-12-20(25-13-15-7-3-1-4-8-15)17(11-19(18)23)21(24)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2

InChI Key

DSXLKZSGJZLBNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)OCC3=CC=CC=C3)F)Br

Origin of Product

United States

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